3-(Dimethylcarbamoyl)-1-methylpyridinium iodide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N,1-trimethylpyridin-1-ium-3-carboxamide;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O.HI/c1-10(2)9(12)8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGVHSXOTMLAKU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)N(C)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10638171 | |
| Record name | 3-(Dimethylcarbamoyl)-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10638171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58287-38-0 | |
| Record name | Pyridinium, iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Dimethylcarbamoyl)-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10638171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Elucidation of 3 Dimethylcarbamoyl 1 Methylpyridinium Iodide
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
NMR spectroscopy is a fundamental technique for determining the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei.
¹H NMR analysis would provide information on the chemical environment of the hydrogen atoms in the 3-(Dimethylcarbamoyl)-1-methylpyridinium cation. The spectrum would be expected to show distinct signals for the protons on the pyridinium (B92312) ring, the N-methyl group attached to the ring, and the two methyl groups on the carbamoyl (B1232498) moiety. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would confirm the connectivity of the molecule. For instance, the aromatic protons would likely appear as downfield signals due to the deshielding effect of the positively charged pyridinium ring, with their splitting patterns revealing their positions relative to each other.
Table 1: Expected ¹H NMR Signals for 3-(Dimethylcarbamoyl)-1-methylpyridinium Cation (Note: This table is predictive and not based on experimental data.)
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Pyridinium Ring Protons | δ 8.0 - 9.5 | Multiplets |
| N-CH₃ (ring) | δ ~4.5 | Singlet |
| N-(CH₃)₂ (carbamoyl) | δ ~3.0 - 3.2 | Two Singlets (if rotation is restricted) or one Singlet |
¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum would show signals for the five distinct carbons of the pyridinium ring, the carbon of the N-methyl group on the ring, the two carbons of the dimethylamino group, and the carbonyl carbon of the carbamoyl group. The carbonyl carbon is typically found significantly downfield (δ 160-180 ppm).
Table 2: Expected ¹³C NMR Signals for 3-(Dimethylcarbamoyl)-1-methylpyridinium Cation (Note: This table is predictive and not based on experimental data.)
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| C=O (carbonyl) | δ 160 - 170 |
| Pyridinium Ring Carbons | δ 120 - 150 |
| N-CH₃ (ring) | δ ~50 |
| N-(CH₃)₂ (carbamoyl) | δ ~35 - 40 |
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Confirmation
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3-(Dimethylcarbamoyl)-1-methylpyridinium iodide, key vibrational bands would be expected to confirm the presence of the aromatic pyridinium ring and the tertiary amide (dimethylcarbamoyl) group.
Table 3: Expected Characteristic IR Absorption Bands (Note: This table is predictive and not based on experimental data.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide Carbonyl | C=O stretch | ~1650 |
| Aromatic Ring | C=C and C=N stretches | ~1600 and ~1480 |
| Aromatic C-H | C-H stretch | >3000 |
| Methyl C-H | C-H stretch | 2850 - 3000 |
X-ray Crystallography and Solid-State Structural Analysis
This analysis would reveal the precise geometry of the 3-(Dimethylcarbamoyl)-1-methylpyridinium cation and the position of the iodide anion. Key findings would include the planarity of the pyridinium ring and the orientation of the dimethylcarbamoyl group relative to the ring. The dihedral angle between the plane of the ring and the plane of the amide group would be a critical parameter in defining the cation's conformation. The iodide anion would be located in the crystal lattice to balance the positive charge of the cation.
Advanced Spectroscopic Techniques for Elucidation (e.g., Mass Spectrometry beyond basic identification)
While fundamental spectroscopic techniques provide a solid foundation for the structural determination of this compound, advanced methods, particularly in mass spectrometry, offer deeper insights and unambiguous confirmation of its molecular structure. Techniques such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are invaluable for detailed structural analysis.
High-resolution mass spectrometry is instrumental in determining the precise elemental composition of a molecule. longdom.org For the cationic portion of this compound, [C₉H₁₃N₂O]⁺, HRMS can measure the mass-to-charge ratio (m/z) with exceptional accuracy, typically to within a few parts per million (ppm). This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby providing definitive confirmation of the molecular formula.
Tandem mass spectrometry (MS/MS) offers a powerful method for elucidating the structure of ions by analyzing their fragmentation patterns. nih.gov In an MS/MS experiment, the parent ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure.
For the 3-(Dimethylcarbamoyl)-1-methylpyridinium cation, the analysis would begin with its isolation in the mass spectrometer. As a permanently charged quaternary ammonium (B1175870) compound, it is well-suited for analysis by electrospray ionization (ESI). The subsequent CID would induce fragmentation at the most labile bonds. The fragmentation of similar pyridinium derivatives often involves cleavages at the substituent groups.
Key predictable fragmentation pathways for the [3-(Dimethylcarbamoyl)-1-methylpyridinium]⁺ cation would include:
Loss of the dimethylamino group: Cleavage of the C-N bond of the carbamoyl group could result in the loss of a neutral dimethylamine (B145610) molecule (NH(CH₃)₂), leading to the formation of a pyridinium-3-carbonyl cation.
Cleavage of the entire carbamoyl group: The bond between the pyridinium ring and the carbamoyl group could break, resulting in the loss of a neutral dimethylcarbamoyl radical and the formation of a 1-methylpyridinium ion.
Loss of the methyl group: The N-methyl group could be lost as a methyl radical, although this is generally a less favored pathway for pyridinium salts.
The precise masses of these fragments, as determined by HRMS, would further corroborate their elemental compositions and, by extension, the structure of the parent ion. The fragmentation pattern provides conclusive evidence for the connectivity of the atoms within the molecule.
The following interactive table summarizes the predicted key ions and their theoretical exact masses in a hypothetical high-resolution tandem mass spectrometry analysis of the 3-(Dimethylcarbamoyl)-1-methylpyridinium cation.
| Ion | Proposed Structure | Theoretical Exact Mass (m/z) | Fragmentation Pathway |
| Precursor Ion | [C₉H₁₃N₂O]⁺ | 165.1022 | - |
| Fragment Ion 1 | [C₇H₆NO]⁺ | 120.0444 | Loss of dimethylamine (NH(CH₃)₂) |
| Fragment Ion 2 | [C₆H₈N]⁺ | 94.0651 | Loss of the dimethylcarbamoyl radical (•CON(CH₃)₂) |
| Fragment Ion 3 | [C₉H₁₀N₂O]⁺ | 162.0788 | Loss of a methyl radical (•CH₃) from the dimethylamino group |
This detailed structural information, obtainable from advanced mass spectrometry techniques, is crucial for the definitive identification and characterization of this compound, especially in complex matrices or when differentiating it from isomers.
Reaction Mechanisms and Reactivity Profiles of 3 Dimethylcarbamoyl 1 Methylpyridinium Iodide
Nucleophilic Addition Reactions to the Electron-Deficient Pyridinium (B92312) Ring System
The quaternization of the pyridine (B92270) nitrogen in 3-(Dimethylcarbamoyl)-1-methylpyridinium iodide significantly lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. This activation facilitates dearomatization reactions through the addition of nucleophiles, leading to the formation of dihydropyridine (B1217469) or tetrahydropyridine (B1245486) derivatives. researchgate.net The regioselectivity of nucleophilic addition to 3-substituted pyridinium salts often favors the formation of 2,3-disubstituted 1,2-dihydropyridines. nih.gov This preferential attack at the C2 position is a consequence of the electronic influence of the substituent at the 3-position.
The general mechanism for nucleophilic addition to a pyridinium salt is depicted in the following scheme:
Scheme 1: General Mechanism of Nucleophilic Addition to a Pyridinium SaltWhere R represents the substituent(s) on the pyridinium ring and Nu- is the nucleophile.
The resulting dihydropyridines can be unstable but serve as valuable intermediates in organic synthesis, often being further transformed into more stable piperidine (B6355638) derivatives. researchgate.net
Rearrangement Processes Involving Pyridinium Salts
Pyridinium salts are known to undergo rearrangement reactions under specific conditions. For instance, the treatment of certain N-methylpyridinium salts with a solution of methylamine (B109427) in ethanol (B145695) can lead to a ring-opening and subsequent recyclization, resulting in the formation of 2-acylpyrroles as the primary product. researchgate.net This type of rearrangement, often referred to as the Zincke reaction, involves the opening of the pyridinium ring by a nucleophile to form a Zincke aldehyde or a related intermediate, which can then undergo further transformations. nih.govresearchgate.net While specific studies on the rearrangement of this compound are not prevalent, its structural features suggest a potential for similar rearrangement pathways in the presence of suitable nucleophiles.
Minor products, such as substituted nitrobenzenes, have also been observed in some pyridinium salt rearrangements, indicating the complexity of the reaction pathways. researchgate.net
Pyridinium Ylides Derived from this compound in Organic Transformations
The presence of a methyl group on the nitrogen atom of this compound allows for the formation of pyridinium ylides. These ylides are 1,3-dipoles and are valuable intermediates in organic synthesis, particularly in cycloaddition reactions. researchgate.net The ylide is typically generated in situ by treating the pyridinium salt with a base to deprotonate the N-methyl group. The stability and reactivity of the resulting ylide are influenced by the substituents on the pyridinium ring.
Pyridinium ylides readily participate in mst.edunih.gov-dipolar cycloaddition reactions with a variety of dipolarophiles, which are typically electron-deficient alkenes or alkynes. wikipedia.orgacs.org This reaction, often referred to as the Huisgen cycloaddition, is a powerful method for the construction of five-membered heterocyclic rings. wikipedia.org The reaction of a pyridinium ylide with an alkyne, for example, leads to the formation of indolizine (B1195054) derivatives after a subsequent oxidation step. nih.govresearchgate.net
The general scheme for a mst.edunih.gov-dipolar cycloaddition involving a pyridinium ylide is as follows:
Scheme 2: General mst.edunih.gov-Dipolar Cycloaddition of a Pyridinium YlideThe scope of this reaction is broad, with a wide range of dipolarophiles being suitable reaction partners. The rate and efficiency of the cycloaddition can be correlated with the electrophilicity of the dipolarophile. acs.org
Beyond the synthesis of indolizines, pyridinium ylides are versatile precursors for the construction of other heterocyclic systems. For example, the reaction of pyridinium ylides with olefins can lead to the formation of functionalized pyrrole (B145914) derivatives. nih.govproquest.com These reactions often proceed through a tandem or cascade mechanism involving the initial cycloaddition followed by further transformations. The application of pyridinium ylides is particularly pertinent for the preparation of fused and spiropyrrole derivatives. researchgate.netfao.org
Multicomponent reactions involving the in situ formation of pyridinium ylides have also been developed, providing efficient routes to complex heterocyclic structures. organic-chemistry.org
Electrophilic and Nucleophilic Aromatic Substitution Pathways
The electron-deficient nature of the pyridinium ring in this compound deactivates it towards electrophilic aromatic substitution (EAS). rsc.org For EAS to occur on a pyridine ring, it typically requires harsh conditions, and the substitution is generally directed to the meta-position. youtube.com The presence of the positive charge on the nitrogen atom in the pyridinium salt further deactivates the ring, making electrophilic substitution highly unfavorable.
Conversely, the pyridinium ring is activated towards nucleophilic aromatic substitution (NAS), particularly at the ortho and para positions relative to the nitrogen atom. youtube.comyoutube.com This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer complex intermediate that is formed during the reaction. libretexts.orglibretexts.org While the this compound itself does not have a leaving group for a typical NAS reaction, this inherent reactivity pattern is a key feature of the pyridinium system. Should a suitable leaving group be present at the 2-, 4-, or 6-positions, nucleophilic aromatic substitution would be a feasible reaction pathway. tcichemicals.com
Redox Chemistry of Pyridinium Compounds Relevant to the Compound
The redox chemistry of pyridinium compounds is well-established, with many derivatives serving as models for the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+/NADH) redox system. nih.gov N-methylpyridinium cations can undergo reversible one-electron reductions. mst.edu The stability of the resulting radical species is a key feature of their redox behavior.
The electrochemical reduction of pyridinium salts has been studied, and it is known that they can be reduced to form radical species. nih.gov These radicals can then participate in a variety of chemical reactions. The reduction potential of the pyridinium salt is influenced by the substituents on the ring. The one-electron reduction product can be stable, while the two-electron reduction product may be more reactive and undergo further chemical transformations. mst.edu
The general redox behavior of a pyridinium cation can be summarized as follows:
| Reaction | Description |
|---|---|
| Reduction | The pyridinium cation accepts one or two electrons to form a neutral radical or an anionic species, respectively. |
| Oxidation | The reduced forms can be re-oxidized to the pyridinium cation. |
Investigations into Halogen Bonding Interactions in Pyridinium Salts
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the context of pyridinium salts, the quaternization of the nitrogen atom enhances the electron-deficient nature of the pyridine ring, which in turn can influence the halogen bonding capabilities of any halogen substituents. For this compound, while the iodine is present as an iodide anion (I⁻) and not a covalently bound halogen substituent, it can still participate in halogen bonding as a halogen bond acceptor. Furthermore, intermolecular interactions involving the iodide ion are crucial in the solid-state packing and can influence the reactivity of the compound in solution.
Research into analogous N-alkyl-3-halogenopyridinium salts has provided significant insights into the nature of halogen bonding within these systems. Studies have shown that N-alkylation of halogenopyridines leads to a considerable increase in the electrostatic potential of the halogen's σ-hole, making the cations better halogen bond donors nih.gov. This effect is particularly pronounced for iodo- and bromopyridinium cations, which consistently form halogen-bonding contacts with iodide anions that are shorter than the sum of their van der Waals radii nih.govacs.org.
The presence of an electron-withdrawing group on the pyridine ring is also known to enhance the σ-hole and strengthen halogen bonds nih.gov. The dimethylcarbamoyl group (-CON(CH₃)₂) at the 3-position of the pyridinium ring is expected to be electron-withdrawing due to the electronegativity of the oxygen and nitrogen atoms and the resonance effect of the carbonyl group. This electron-withdrawing nature further polarizes the pyridinium ring, potentially influencing interactions with the iodide counterion. The Hammett constant (σ), a measure of the electronic effect of a substituent, is positive for related amide groups, indicating their electron-withdrawing character researchgate.net. For instance, the Hammett constant for a 3-pyridyl group is 0.55, and for a 3-pyridinium group, it is 2.10, showcasing a significant increase in electron-withdrawing capacity upon N-alkylation rsc.org.
In the solid state, N-methyl-3-halogenopyridinium iodides often exhibit chain-like structures where the cations and iodide anions are interconnected through C–X···I⁻ halogen bonds and C–H···I⁻ hydrogen bonds acs.org. For instance, in N-methyl-3-iodopyridinium iodide, the C–I···I⁻ halogen bond is approximately 11% shorter than the sum of the van der Waals radii acs.org. While this compound does not have a covalent C-I bond on the ring to act as a halogen bond donor, the iodide anion can accept halogen bonds from other potential donors or, more commonly, participate in a network of strong hydrogen bonds and other electrostatic interactions.
The crystal structure of the related compound, 3-Carbamoyl-1-(2-nitrobenzyl)pyridinium bromide, reveals N—H···Br and N—H···O hydrogen bonds that link the components into chains, alongside weaker C—H···O and C—H···Br interactions nih.gov. This highlights the importance of hydrogen bonding from amide groups in the crystal packing of such salts.
While specific crystallographic data for this compound is not available in the reviewed literature, it is reasonable to predict a complex interplay of non-covalent interactions in its solid state. These would primarily include ionic interactions between the pyridinium cation and the iodide anion, supplemented by a network of hydrogen bonds involving the pyridinium ring protons, the methyl protons, and potentially the amide group, with the iodide ion acting as a hydrogen bond acceptor.
The table below summarizes key interaction data for related N-methyl-3-substituted pyridinium iodides, providing a comparative context for the anticipated interactions in this compound.
| Compound | Interaction Type | Interaction Distance (Å) | % Reduction from vdW Radii Sum | Reference |
|---|---|---|---|---|
| N-methyl-3-iodopyridinium iodide | C—I···I⁻ | ~3.52 | ~11% | acs.org |
| N-methyl-3-bromopyridinium iodide | C—Br···I⁻ | ~3.65 | ~5% | acs.org |
| N-ethyl-3-iodopyridinium iodide | C—I···I⁻ | 3.473 | ~12% | mdpi.com |
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory) on Molecular Structure and Electronic Properties
A comprehensive search of scientific databases and chemical literature did not yield specific studies employing quantum chemical calculations, such as Density Functional Theory (DFT), to determine the detailed molecular structure or electronic properties of 3-(Dimethylcarbamoyl)-1-methylpyridinium iodide. Such calculations would typically provide insights into optimized molecular geometry (bond lengths and angles), frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential maps, and charge distribution. At present, dedicated research articles publishing these specific computational analyses for this compound are not available.
Prediction of Reaction Pathways, Transition States, and Energy Barriers
There is no available research in the reviewed literature that specifically predicts the reaction pathways, transition states, or associated energy barriers for this compound using computational methods. Theoretical studies in this area would be valuable for understanding its reactivity, degradation mechanisms, and potential synthetic routes, but such investigations have not been published.
Analysis of Non-Covalent Interactions within the Compound and its Complexes
An analysis of the non-covalent interactions, such as hydrogen bonds, ion-pair interactions with the iodide anion, and van der Waals forces, is crucial for understanding the crystal packing and solution behavior of this compound. However, specific computational studies, like Quantum Theory of Atoms in Molecules (QTAIM) or Hirshfeld surface analysis, dedicated to elucidating these interactions for this compound or its complexes are not found in the current body of scientific literature.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic intermolecular interactions of a compound in various environments. Despite the utility of this method, no published studies were found that apply MD simulations to analyze the conformational flexibility of the dimethylcarbamoyl group or the interactions between the 3-(Dimethylcarbamoyl)-1-methylpyridinium cation and its iodide counter-ion or solvent molecules.
Theoretical Studies on Spectroscopic Data Correlation and Interpretation
While experimental spectroscopic data may exist for this compound, theoretical studies aimed at correlating and interpreting this data are not available in the reviewed literature. Such research would typically involve using computational methods to predict spectroscopic signatures (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption wavelengths) and comparing them with experimental findings to provide a deeper understanding of the compound's structure and properties.
Academic Applications and Research Directions of 3 Dimethylcarbamoyl 1 Methylpyridinium Iodide
The academic interest in 3-(Dimethylcarbamoyl)-1-methylpyridinium iodide and related pyridinium (B92312) salts stems from their versatile chemical structures. These compounds are part of the broader class of quaternary ammonium (B1175870) salts, which have found utility in a wide array of scientific fields. Research into analogous pyridinium compounds suggests potential avenues for the application of this compound in materials science and organic catalysis, although specific studies on this particular molecule are not extensively documented.
Q & A
Q. What are the standard synthetic routes for preparing 3-(Dimethylcarbamoyl)-1-methylpyridinium iodide, and what methodological considerations are critical for optimizing yield?
Answer: A common approach involves quaternizing pyridine derivatives with methyl iodide. For example, analogous syntheses of amino-methylpyridinium iodides (e.g., 4-amino-1-methylpyridinium iodide) use equimolar reactions of pyridine/aminopyridine with methyl iodide in methanol under reflux (50°C, 2 hours) . Key considerations:
- Solvent choice : Methanol is preferred due to its polarity and ability to dissolve ionic intermediates.
- Reaction time : Prolonged heating (>2 hours) may lead to byproducts like over-alkylation.
- Purification : Crystallization or column chromatography is necessary to isolate the product from unreacted precursors.
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer: Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of dimethylcarbamoyl (δ ~2.8–3.2 ppm for N(CH₃)₂) and methylpyridinium (δ ~4.5 ppm for CH₃) groups.
- Mass spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M-I]⁺ for cationic fragments).
- Elemental analysis : Ensure stoichiometric consistency (C, H, N, I).
- UV-Vis spectroscopy : Monitor absorbance peaks for π→π* transitions (e.g., ~250–300 nm for pyridinium derivatives) .
Advanced Research Questions
Q. How does pH influence the spectral properties of this compound, and what experimental frameworks can elucidate its acidochromic behavior?
Answer: Studies on dimethylamino-azinium iodides (e.g., E-[2-(4-dimethylamino)styryl]-1-methylpyridinium iodide) reveal pH-dependent spectral shifts due to protonation/deprotonation of the dimethylamino group . Methodological steps:
pH titration : Measure UV-Vis absorbance (300–600 nm) across pH 2–12.
Computational modeling : Use density functional theory (DFT) to correlate spectral shifts with electronic transitions.
Data analysis : Fit titration curves to determine pKa values (e.g., Henderson-Hasselbalch equation).
Q. What strategies can resolve contradictions in reported spectroscopic data for pyridinium iodides, such as unexpected fluorescence quenching or anomalous NMR shifts?
Answer: Contradictions may arise from solvent effects, counterion interactions, or impurities. Mitigation strategies:
- Solvent standardization : Use deuterated solvents (e.g., D₂O, CD₃OD) for NMR to minimize solvent-induced shifts.
- Fluorescence studies : Add iodide-specific quenchers (e.g., sodium thiosulfate) to isolate emission pathways.
- High-resolution MS : Detect trace impurities (e.g., unreacted methyl iodide) at ppm levels.
Q. How can computational methods like DFT enhance the understanding of this compound’s reactivity in nucleophilic substitution reactions?
Answer: DFT can model transition states and predict regioselectivity. For example:
Geometry optimization : Calculate energy-minimized structures of reactants and intermediates.
Frontier molecular orbital (FMO) analysis : Identify nucleophilic/electrophilic sites (e.g., carbamoyl vs. methyl groups).
Kinetic studies : Compare activation energies (ΔG‡) for alternative reaction pathways.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
